molecular formula C21H22N2OS2 B2877951 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone CAS No. 403833-93-2

2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone

Cat. No.: B2877951
CAS No.: 403833-93-2
M. Wt: 382.54
InChI Key: IMTCJYBJWVBHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone is a synthetic small molecule designed for research and development, integrating two pharmaceutically significant motifs: a benzothiazole ring and an N-benzylpiperidine group. The benzothiazole scaffold is extensively documented in scientific literature for its diverse bioactivity profile. Notably, structurally related benzothiazole derivatives have demonstrated significant potential in oncology research, with some compounds exhibiting potent inhibitory effects on specific molecular targets. For instance, certain benzothiazole-based molecules have been identified as promising inhibitors of the FOXM1 transcription factor, a key driver of tumor growth and progression in aggressive cancers like triple-negative breast cancer, showing activity at low micromolar concentrations . Beyond oncology, benzothiazole-containing compounds are actively investigated for their antimicrobial properties. Research has shown that some derivatives possess the ability to inhibit bacterial quorum sensing—a cell-communication system that controls virulence and biofilm formation—without exhibiting direct growth inhibition, presenting a novel approach to mitigating bacterial pathogenicity . Other research avenues include the development of benzothiazole-sulfonamide hybrids as potential inhibitors of enzymes like dihydropteroate synthase (DHPS) for antibacterial applications . The 4-benzylpiperidine moiety, a feature of this compound, is a common structural element in medicinal chemistry known to contribute to favorable pharmacokinetic properties and receptor interaction. The integration of these two privileged structures into a single molecule via a thioether-linked carbonyl linker makes this compound a compelling chemical entity for researchers. Its primary value lies as a chemical probe for exploring new biological pathways or as a versatile intermediate and scaffold for the design and synthesis of novel bioactive compounds across multiple therapeutic areas, including anticancer, antimicrobial, and central nervous system research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-benzylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS2/c24-20(15-25-21-22-18-8-4-5-9-19(18)26-21)23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTCJYBJWVBHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.

    Thioether Formation: The benzothiazole derivative is then reacted with a suitable alkyl halide to form the thioether linkage.

    Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling Reaction: The final step involves coupling the benzothiazole thioether with the piperidine derivative under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes, polymers, and catalysts.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone depends on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.

Comparison with Similar Compounds

Core Scaffold Variations

  • Piperazine vs. Piperidine Derivatives: Compounds such as 2k (1-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)ethanone) and 5j (1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone) feature piperazine rings instead of piperidine. Piperazine derivatives generally exhibit lower melting points (e.g., 162–163°C for 2k vs. 215–217°C for 6a, a piperidine-containing analog ), likely due to increased flexibility.

Substituent Effects

  • Thioether vs.
  • Aromatic vs. Heteroaromatic Substituents: Compounds like 6j (1-(4-(benzo[d]thiazol-2-ylmethoxy)phenyl)ethanone) replace the piperidine ring with a phenoxy group, resulting in lower melting points (148–150°C ) compared to piperidine-based derivatives.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Core Structure Substituent(s) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound Piperidine-ethanone 4-Benzyl, benzothiazolylthio N/A N/A ~400 (estimated)
2k Piperazine-ethanone Phenylphthalazin-1-yl 74 162–163 ~500 (estimated)
5j Piperazine-ethanone Benzothiazolylthio, triazolyl 74 N/A 507.10
6a Piperidine-ethanone Phenylthio 83 215–217 ~400
1 () Phenyl-ethanone 4-Hydroxyphenyl, benzothiazole 72 188–189 ~300
  • Key Observations :
    • Piperidine derivatives (6a ) exhibit higher melting points than piperazine analogs (2k ), likely due to reduced conformational flexibility.
    • The presence of hydrophilic groups (e.g., 4-hydroxyphenyl in 1 ) lowers melting points compared to lipophilic substituents (e.g., benzyl in the target compound) .

Antimicrobial and Anticancer Potential

  • Piperazine Derivatives :
    • 5j (EI-MS: 507.10) demonstrated moderate antimicrobial activity, attributed to the triazolylthio group enhancing membrane penetration .
    • 6a showed antiproliferative activity in vitro, with an 83% synthesis yield, suggesting piperidine derivatives may be more synthetically accessible for anticancer screening .

Enzyme Inhibition

  • The hydroxyphenyl analog 1 () inhibited carbonic anhydrase and acetylcholinesterase, highlighting the importance of the benzothiazole-thioether motif in enzyme targeting . The target compound’s 4-benzylpiperidine group may similarly modulate enzyme affinity through hydrophobic interactions.

Spectroscopic and Analytical Data

  • NMR and MS Profiles :
    • Piperazine derivatives (2k , 5j ) show distinct ¹H NMR signals for piperazine protons (δ 2.5–3.5 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
    • The target compound’s piperidine protons are expected to resonate upfield (δ 1.5–2.5 ppm) due to reduced electron-withdrawing effects compared to piperazines.

Biological Activity

2-(Benzo[d]thiazol-2-ylthio)-1-(4-benzylpiperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the synthesis, characterization, and biological activities of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperidine-based compounds. The structural characterization of the synthesized compounds is usually performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.

Anticancer Activity

Several studies have assessed the anticancer potential of compounds related to this compound. For instance:

  • In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). IC50 values have been reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF-74.52
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of EGFR signaling pathways, which are often overexpressed in tumors. Studies have shown that the compound can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bax and Bcl-2 .

Neuroprotective Activity

Research has also indicated potential neuroprotective properties of this compound. Inhibition of acetylcholinesterase (AChE) has been a focal point due to its relevance in neurodegenerative diseases like Alzheimer's:

  • AChE Inhibition : The compound exhibited competitive inhibition against AChE with Ki values ranging from 17.87±2.91 to 30.53±4.25 μM, suggesting its potential as a therapeutic agent for cognitive disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications on the benzo[d]thiazole moiety can significantly impact potency and selectivity:

  • Substituent Effects : Studies have shown that introducing electron-donating or electron-withdrawing groups can enhance or diminish biological activity. For instance, compounds with halogen substitutions on aromatic rings often exhibit improved anticancer activity due to increased lipophilicity and better receptor binding .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Clinical Trials : A derivative similar to this compound was evaluated in phase I trials for patients with advanced solid tumors, showing promising results with manageable toxicity profiles.
  • Comparative Studies : Comparative analyses with existing chemotherapeutics revealed that this compound not only inhibits tumor growth effectively but also exhibits lower cytotoxicity towards normal cells, suggesting a favorable therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.